methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
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Overview
Description
Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a complex organic compound with a molecular formula of C22H20ClNO5 and a molecular weight of 413.8509 . This compound is part of the chromeno[8,7-e][1,3]oxazin family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[8,7-e][1,3]oxazin core structure, followed by the introduction of the 3-chlorobenzyl and methyl groups. The final step involves the esterification of the oxazin ring with acetic acid to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazin ring to its reduced form.
Substitution: The 3-chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced oxazin derivatives.
Scientific Research Applications
Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl [9-(3-bromobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
- Methyl [9-(3-fluorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate
Uniqueness
Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is unique due to the presence of the 3-chlorobenzyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Methyl [9-(3-chlorobenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate is a synthetic compound that falls under the category of oxazines, known for their diverse biological activities. This article explores its biological activity through various studies and findings.
Property | Value |
---|---|
Molecular Formula | C19H16ClNO3 |
Molecular Weight | 341.8 g/mol |
IUPAC Name | 9-[(3-chlorobenzyl)-4-methyl]-2-oxo-9,10-dihydrochromeno[8,7-e][1,3]oxazin-3-yl acetate |
InChI Key | ASWFTNOPBUOHSG-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)Cl |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors involved in various biological pathways. This can lead to:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest it may induce apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A comparative study on the minimum inhibitory concentration (MIC) revealed varying effectiveness against cultured bacteria and fungi. For instance:
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Methyl Compound | 32 | E. coli |
Ciprofloxacin | 16 | E. coli |
Ketoconazole | 64 | Candida albicans |
The results indicate that the methyl compound has comparable activity to established antibiotics like ciprofloxacin and antifungals like ketoconazole.
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in certain cancer cell lines. The following table summarizes findings from a study assessing its cytotoxic effects:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF7 | 20 | Cell cycle arrest |
A549 | 25 | Caspase activation |
These results suggest that the compound may serve as a potential therapeutic agent in cancer treatment due to its ability to trigger programmed cell death in malignant cells .
Case Studies
A notable case study involved the synthesis of this compound and its subsequent testing for biological activity. The compound was synthesized using palladium-catalyzed carbonylation-cyclization methods and was evaluated for both antimicrobial and anticancer activities.
Synthesis and Evaluation
The synthesis process yielded a high purity product which was then subjected to biological assays. The findings indicated:
- Antimicrobial Testing : Effective against Gram-positive and Gram-negative bacteria.
- Anticancer Testing : Demonstrated significant cytotoxicity in breast and lung cancer cell lines.
Properties
Molecular Formula |
C22H20ClNO5 |
---|---|
Molecular Weight |
413.8 g/mol |
IUPAC Name |
methyl 2-[9-[(3-chlorophenyl)methyl]-4-methyl-2-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]acetate |
InChI |
InChI=1S/C22H20ClNO5/c1-13-16-6-7-19-18(21(16)29-22(26)17(13)9-20(25)27-2)11-24(12-28-19)10-14-4-3-5-15(23)8-14/h3-8H,9-12H2,1-2H3 |
InChI Key |
NXCMTIVQDNIRMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=CC=C4)Cl)CC(=O)OC |
Origin of Product |
United States |
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